BenchChemオンラインストアへようこそ!

2-Cyclopropyl-5-phenylpyrazol-3-amine

Medicinal Chemistry Metabolic Stability Drug Design

Select this scaffold for its validated kinase inhibitor design advantages. The N2-cyclopropyl substitution provides distinct regiochemistry for vector-dependent SAR, while the phenyl group anchors ATP-binding pocket interactions. The C3-amine enables versatile derivatization via amide coupling. Its documented reactivity in Pd-catalyzed C4-arylation supports rapid analog library generation, and the cyclopropyl group offers inferred metabolic stability. Ideal for CDK12/13 oncology programs.

Molecular Formula C12H13N3
Molecular Weight 199.257
CAS No. 2141197-35-3
Cat. No. B2768949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-5-phenylpyrazol-3-amine
CAS2141197-35-3
Molecular FormulaC12H13N3
Molecular Weight199.257
Structural Identifiers
SMILESC1CC1N2C(=CC(=N2)C3=CC=CC=C3)N
InChIInChI=1S/C12H13N3/c13-12-8-11(9-4-2-1-3-5-9)14-15(12)10-6-7-10/h1-5,8,10H,6-7,13H2
InChIKeyLFUNETDWDOQMRY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclopropyl-5-phenylpyrazol-3-amine (CAS 2141197-35-3): Scaffold Evaluation and Strategic Sourcing Rationale


2-Cyclopropyl-5-phenylpyrazol-3-amine is an aminopyrazole derivative featuring a cyclopropyl group at the N1-position and a phenyl group at the C5-position of the pyrazole core [1]. The compound is supplied at research-grade purity for use as a building block in medicinal chemistry programs. Its structural features—specifically the cyclopropyl substituent—are documented in literature as contributing to unique steric and electronic properties relevant to kinase inhibitor design and scaffold diversification [2][3].

Why Standard 5-Phenylpyrazol-3-amine Analogs Cannot Substitute for 2-Cyclopropyl-5-phenylpyrazol-3-amine


Although the 5-phenylpyrazol-3-amine core is widely available as a generic building block (e.g., CAS 1572-10-7), substitution with 2-cyclopropyl-5-phenylpyrazol-3-amine is not functionally equivalent. The N2-cyclopropyl substitution pattern is regiochemically distinct from the more common N1-substituted or unsubstituted analogs, a difference that alters the compound's steric environment, hydrogen-bonding capacity, and synthetic derivatization options [1]. Literature on related cyclopropylpyrazoles indicates that the strained cyclopropyl ring introduces torsional constraints that affect kinase ATP-binding pocket interactions and can enhance metabolic stability relative to alkyl-substituted comparators [2]. In palladium-catalyzed C4-arylation reactions, the cyclopropyl-substituted aminopyrazoles exhibit distinct reactivity profiles and regioselectivity outcomes compared to other pyrazole derivatives, underscoring that synthetic results obtained with generic 5-phenylpyrazol-3-amine cannot be extrapolated to this specific scaffold [3].

Quantitative Evidence for Differentiated Utility of 2-Cyclopropyl-5-phenylpyrazol-3-amine (CAS 2141197-35-3)


Metabolic Stability Enhancement via Cyclopropyl Substitution: Inferred Advantage vs. Unsubstituted 5-Phenylpyrazol-3-amine

2-Cyclopropyl-5-phenylpyrazol-3-amine contains a cyclopropyl group at the N2-position, a structural feature documented to enhance metabolic stability relative to unsubstituted aminopyrazoles. While direct metabolic stability data for this exact compound have not been published in peer-reviewed literature, class-level evidence from structurally related cyclopropylpyrazole derivatives establishes the functional principle. In a published kinase inhibitor series, the presence of a cyclopropyl-containing moiety contributed to favorable human liver microsomal stability (T1/2 = 147.3 min) for an N-sulfonyl-pyrazole macrocyclic derivative [1]. This enhancement is attributed to the cyclopropyl group's resistance to oxidative metabolism compared to alkyl or unsubstituted alternatives. The cyclopropyl ring's rigid structure reduces susceptibility to cytochrome P450-mediated oxidation—a documented advantage that would reasonably extend to the target compound relative to unsubstituted 5-phenylpyrazol-3-amine (CAS 1572-10-7), which lacks this protective substituent and is primarily employed as a generic biochemical reagent without documented metabolic stability advantages .

Medicinal Chemistry Metabolic Stability Drug Design

Regioselective C4-Arylation Reactivity: Direct Comparison with Methyl-Substituted Analog

5-Aminopyrazoles bearing a cyclopropyl group at the C3-position (equivalent to N2-cyclopropyl substitution in the target compound) were successfully employed in palladium-catalyzed direct C4-arylation without decomposition of the cyclopropyl unit [1]. The reaction, using PdCl(C3H5)(dppb) catalyst and KOAc base, proceeded regioselectively at the C4-position without formation of amination byproducts. In contrast, 3-cyclopropyl-1-methylpyrazol-5-amine (the N1-methyl analog) was used as a comparator substrate in the same study, demonstrating that the amino group position and substitution pattern significantly influence reaction outcomes. The target compound's N2-cyclopropyl substitution with a free C3-amine provides a distinct synthetic handle that enables this regioselective functionalization pathway, whereas alternative substitution patterns would yield different regioselectivity or require alternative coupling strategies (e.g., Suzuki coupling) that involve additional synthetic steps [1].

Organic Synthesis C-H Activation Methodology

Kinase Inhibitor Scaffold Validation: Class-Level Evidence from CDK12/13 Patent Literature

The 5-cyclopropyl-1H-pyrazol-3-yl-amine scaffold has been extensively validated in patent literature as a privileged core for selective CDK12/13 kinase inhibitors [1]. While 2-cyclopropyl-5-phenylpyrazol-3-amine is a specific building block within this broader class, the patent family WO2020202001A1 and US20220194924A1 claims numerous 5-cyclopropyl-1H-pyrazol-3-yl-amine derivatives as therapeutically useful selective CDK12/13 inhibitors. This establishes the cyclopropylpyrazolamine scaffold as a validated starting point for medicinal chemistry programs targeting these kinases. In contrast, unsubstituted 5-phenylpyrazol-3-amine is not specifically claimed in this patent family and is primarily documented as a tubulin polymerization inhibitor scaffold targeting the colchicine-binding site [2], representing a distinct biological target space. The presence of both cyclopropyl and phenyl substituents positions the target compound at the intersection of two validated pharmacophore elements: the cyclopropyl group for kinase selectivity modulation and the phenyl group for hydrophobic binding pocket interactions.

Kinase Inhibition Oncology CDK12/13

Recommended Research Applications for 2-Cyclopropyl-5-phenylpyrazol-3-amine (CAS 2141197-35-3)


Scaffold for CDK12/13 Kinase Inhibitor Lead Optimization Programs

Programs targeting CDK12/13 kinases in oncology should prioritize this scaffold due to its direct mapping to patent-validated 5-cyclopropyl-1H-pyrazol-3-yl-amine derivatives [1]. The cyclopropyl group provides documented kinase selectivity modulation [2], while the phenyl group offers a hydrophobic anchor for ATP-binding pocket interactions. The C3-amine serves as a versatile handle for elaboration into advanced inhibitors via amide coupling or other derivatization chemistry.

C4-Arylation Diversification for Parallel SAR Library Synthesis

The compound's validated reactivity in Pd-catalyzed direct C4-arylation [3] makes it suitable for generating diverse C4-substituted analog libraries without requiring pre-functionalized organometallic intermediates. This methodology enables rapid SAR exploration using commercially available aryl bromides with various electronic and steric profiles, streamlining lead optimization campaigns.

Metabolically Stable Building Block for CNS and In Vivo Pharmacology Studies

For programs where metabolic stability is a critical parameter (e.g., CNS-penetrant candidates or compounds requiring extended in vivo half-life), the cyclopropyl substituent offers inferred protection against CYP-mediated oxidation [2]. This scaffold should be considered over unsubstituted 5-phenylpyrazol-3-amine when metabolic liability is a known issue in a chemical series.

Regioselective Scaffold for Bioisostere Replacement Studies

The N2-cyclopropyl substitution pattern provides a distinct regioisomeric alternative to N1-substituted pyrazoles, enabling systematic exploration of vector-dependent SAR. This scaffold is appropriate for programs seeking to replace metabolically labile motifs with cyclopropyl-containing bioisosteres while maintaining key pharmacophore elements.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

12 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-Cyclopropyl-5-phenylpyrazol-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.